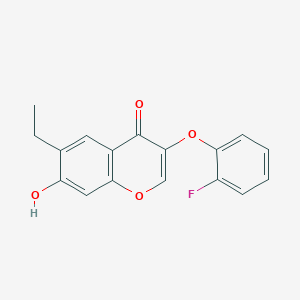
4-(3,4-Dimethylphenyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-4-piperidinol ist eine organische Verbindung, die einen Piperidinring aufweist, der mit einer 3,4-Dimethylphenylgruppe substituiert ist.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Reaktion von 3,4-Dimethylphenylmagnesiumbromid mit Piperidon. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Grignard-Reagenzes zu verhindern. Das Reaktionsgemisch wird in der Regel unter einer inerten Atmosphäre unter Rückfluss erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von this compound durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, im größeren Maßstab durchgeführt werden. Die Verwendung von kontinuierlichen Durchflussreaktoren kann die Effizienz und Ausbeute des Prozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-4-piperidinol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with piperidone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3,4-Dimethylphenyl)-4-piperidinol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Verbindung kann zum entsprechenden Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 4-(3,4-Dimethylphenyl)-4-piperidon.
Reduktion: Bildung von 4-(3,4-Dimethylphenyl)-4-piperidin.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethylphenyl)-4-piperidinol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Als potenzieller Therapeutikum untersucht, aufgrund seiner strukturellen Ähnlichkeit zu anderen bioaktiven Verbindungen.
Industrie: Bei der Herstellung von Pharmazeutika und Feinchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so deren Funktion beeinflussen. Der Phenylring kann an π-π-Wechselwirkungen teilnehmen, was die Aktivität der Verbindung weiter moduliert. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext des Gebrauchs ab.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethylphenyl)-4-piperidinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3,4-Dimethylphenyl)-4-piperidon: Ähnliche Struktur, jedoch mit einer Ketongruppe anstelle einer Hydroxylgruppe.
4-(3,4-Dimethylphenyl)-4-piperidin: Reduzierte Form mit einer Amingruppe.
3,4-Dimethylphenylmagnesiumbromid: Ein Vorläufer, der bei der Synthese der Verbindung verwendet wird.
Einzigartigkeit
4-(3,4-Dimethylphenyl)-4-piperidinol ist einzigartig aufgrund seines spezifischen Substitutionsmusters und des Vorhandenseins einer Hydroxylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
137884-49-2 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
4-(3,4-dimethylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3 |
InChI-Schlüssel |
ZEOGHLHCUUJEND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2(CCNCC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)
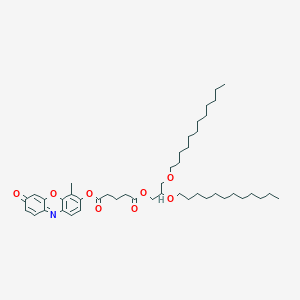
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
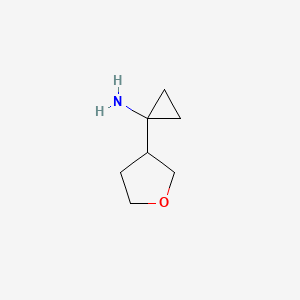
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
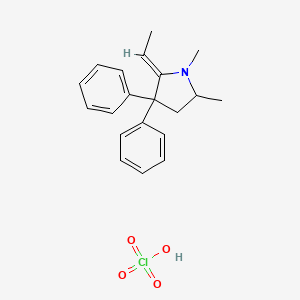

![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
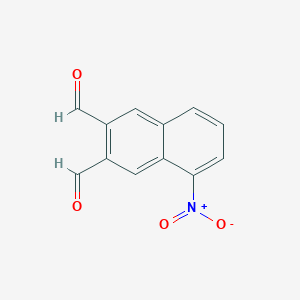
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)
